N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features both indole and oxazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The oxazole ring is another important heterocyclic structure that contributes to the compound’s unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves the coupling of an indole derivative with an oxazole derivative through amide bond formation. One common method is to react 1-methyl-1H-indole-3-ethanol with 5-methyl-1,2-oxazole-3-carboxylic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole and oxazole rings can undergo electrophilic substitution reactions due to their electron-rich nature.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The oxazole ring can enhance the compound’s binding affinity and specificity. Together, these interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Uniqueness
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of indole and oxazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-7-15(20-25-10)19-17(24)16(23)18-8-14(22)12-9-21(2)13-6-4-3-5-11(12)13/h3-7,9,14,22H,8H2,1-2H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAYZPKLVCQUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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